

High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloro-2-(isoxazol-5-yl)phenol*

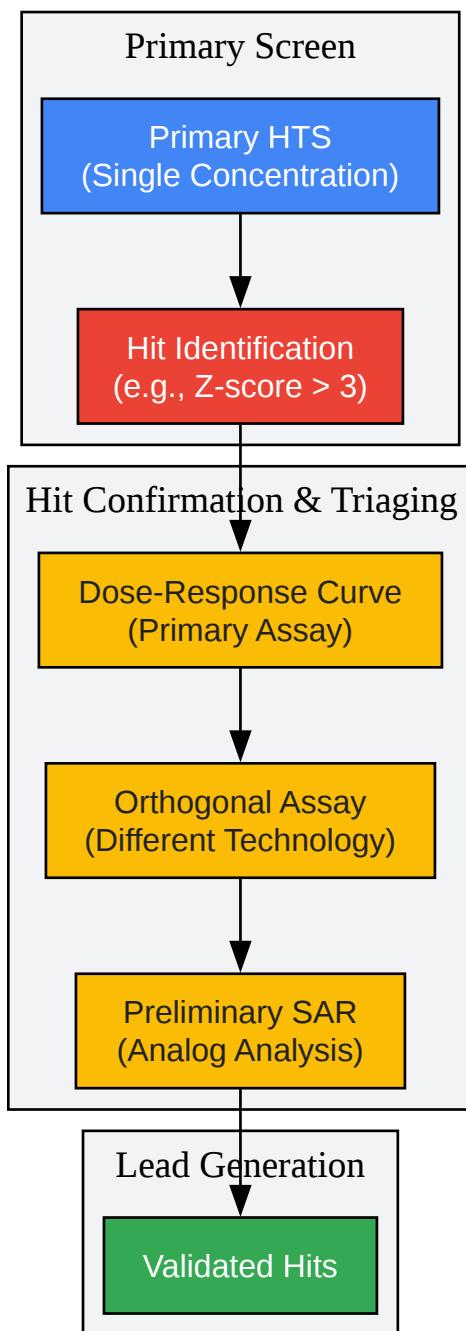
Cat. No.: *B1587630*

[Get Quote](#)

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.^{[3][4]} Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, targeting key protein classes implicated in human diseases, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes.^{[5][6][7][8]}

High-Throughput Screening (HTS) is the engine of modern hit-to-lead discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for drug development programs.^{[2][9]} The successful prosecution of an HTS campaign against a specific biological target requires robust, miniaturized, and automated assay methodologies. This guide provides detailed application notes and step-by-step protocols for the high-throughput screening of isoxazole derivative libraries against several major drug target classes. As a Senior Application Scientist, this document is structured not as a rigid template, but as a comprehensive technical guide grounded in field-proven insights, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.


Part 1: Foundational Principles of a Successful HTS Campaign

Before delving into specific protocols, it is crucial to understand the universal workflow and quality control metrics that underpin any successful HTS campaign. The goal is to create a self-validating system that reliably distinguishes true "hits" from experimental noise and artifacts.

[10]

The HTS Workflow: A Cascade of Decisions

The journey from a large compound library to a few validated hits follows a structured cascade. Each step is designed to triage compounds, increasing confidence in the biological activity of the remaining molecules.[9][11]

[Click to download full resolution via product page](#)

Caption: General workflow for a high-throughput screening cascade.

Quality Control: The Z-Factor

The robustness of an HTS assay is paramount. The Z-factor (or Z-prime, Z') is a statistical parameter that quantifies the quality of an assay by measuring the separation between the

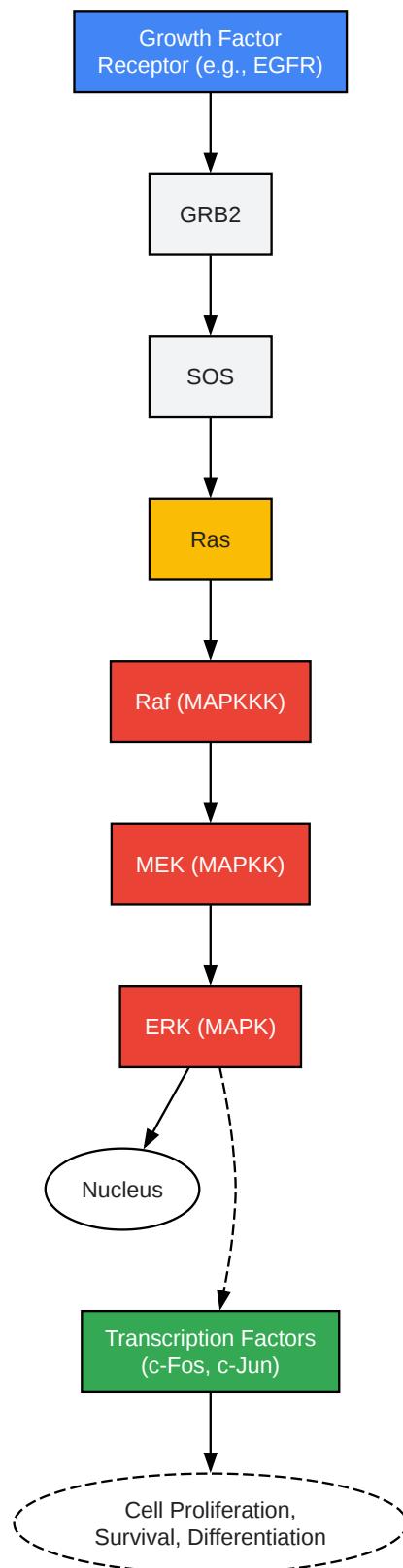
distributions of the positive and negative controls.[12][13] It is essential to validate the assay with a Z' factor calculation before initiating a full-scale screen.

The formula for Z' is: $Z' = 1 - (3\sigma_p + 3\sigma_n) / |\mu_p - \mu_n|$

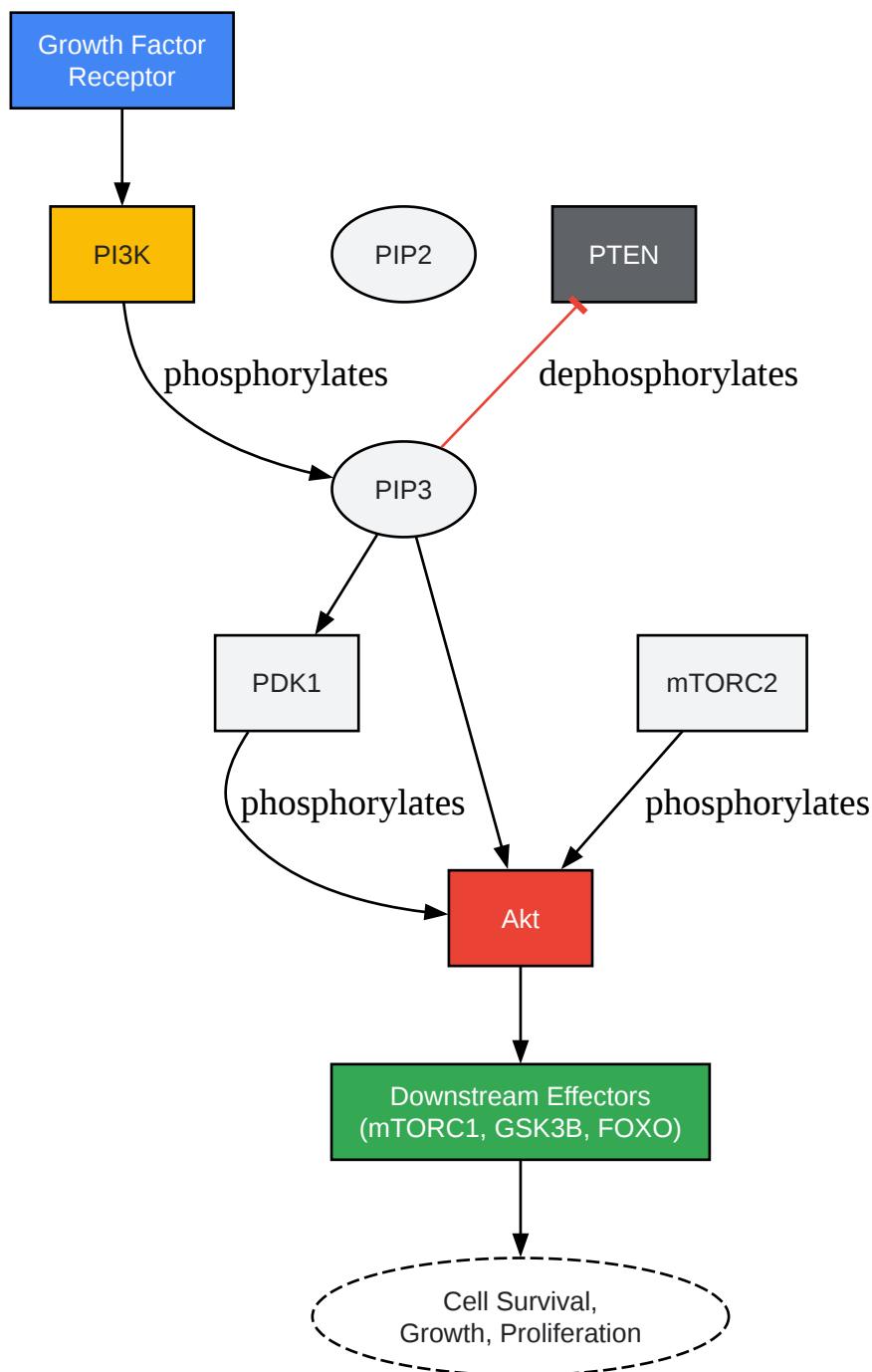
Where:

- μ_p and σ_p are the mean and standard deviation of the positive control.
- μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-factor Value	Assay Classification	Suitability for HTS
> 0.5	Excellent	Ideal for HTS
0 to 0.5	Doable	May require optimization; marginal
< 0	Unsuitable	Assay is not viable for screening


An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for a high-throughput screen.[12]

Part 2: Biochemical Assays for Isoxazole Kinase Inhibitors


Protein kinases are one of the most important classes of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, is a hallmark of many cancers.[14][15][16] Isoxazole derivatives have been successfully developed as potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[6][17]

Relevant Signaling Pathways

Below are representations of two critical kinase signaling cascades often targeted in cancer drug discovery. Inhibition of key nodes in these pathways by small molecules like isoxazole derivatives can halt aberrant cell proliferation and survival.

[Click to download full resolution via product page](#)

Caption: The MAPK/ERK signaling pathway.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling pathway.

Case Study: Screening for Isoxazole-Based EGFR Inhibitors

Objective: To identify isoxazole derivatives that inhibit the kinase activity of EGFR from a 100,000-compound library.

Assay Principle: Transcreener® ADP² FI Assay

This is a fluorescence intensity (FI) based, competitive immunoassay that measures the ADP produced by the kinase reaction. The assay principle is based on a quenched ADP-Alexa594 tracer bound to an ADP² antibody-quencher conjugate. ADP produced by the target kinase displaces the tracer, leading to an increase in fluorescence. This "mix-and-read" format is highly amenable to HTS.

Table 1: Representative Data for Isoxazole-Based Kinase Inhibitors

Compound ID	Target Kinase	IC50 (μM)	Reference
Compound 25a	EGFR-TK	0.054	[6]
Compound 10a	EGFR-TK	0.064	[6]
Compound 10b	EGFR-TK	0.066	[6]

Protocol 1: Transcreener® ADP² FI Kinase Assay

Materials:

- Transcreener® ADP² FI Assay Kit (BellBrook Labs)
- Recombinant human EGFR kinase
- Poly(Glu, Tyr) 4:1 substrate
- ATP
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Stop & Detect Buffer (from kit)
- Isoxazole compound library (10 mM in DMSO)

- Low-volume 384-well black assay plates (e.g., Corning 3820)
- Fluorescence plate reader with appropriate filters (e.g., Ex: 590 nm, Em: 617 nm)

Procedure:

- Assay Validation (Z'-factor determination):
 - Prepare positive controls (no enzyme or a known inhibitor like Erlotinib) and negative controls (DMSO vehicle).
 - Run the assay as described below on at least one full plate of controls to calculate the Z'-factor. Aim for $Z' > 0.5$.
- Compound Plating:
 - Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each isoxazole compound from the 10 mM library stock into the assay plate wells. This results in a final screening concentration of 10 μ M in a 5 μ L final reaction volume.
 - Dispense 50 nL of DMSO into control wells.
- Enzyme/Substrate Mix Preparation:
 - Prepare a 2X enzyme/substrate mix in Assay Buffer. The final concentration of EGFR and Poly(Glu, Tyr) should be optimized beforehand (typically in the low nM and μ g/mL range, respectively).
 - Dispense 2.5 μ L of the 2X enzyme/substrate mix into each well.
 - Centrifuge the plate at 1,000 rpm for 1 minute.
 - Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiation of Kinase Reaction:
 - Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the K_m for the enzyme (e.g., 10 μ M).

- Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.
- Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP conversion).
- Detection:
 - Add 5 µL of Stop & Detect Buffer containing the ADP² Antibody-Quencher and ADP-Alexa594 Tracer to each well.
 - Incubate for 60 minutes at room temperature, protected from light.
 - Read the fluorescence intensity (Ex: 590 nm, Em: 617 nm) on a plate reader.

Part 3: Cell-Based Assays for Isoxazole Derivatives

Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living system. They are essential for identifying compounds that have good cell permeability and are not cytotoxic at active concentrations.

Case Study: Cytotoxicity Profiling of Isoxazole Hits

Objective: To determine the cytotoxicity of hit compounds identified from a primary biochemical screen in a human cancer cell line (e.g., A549 lung carcinoma).

Assay Principle: Resazurin Reduction Assay

This assay measures cell viability based on the metabolic capacity of living cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin. The increase in fluorescence is directly proportional to the number of viable cells.

Table 2: Representative Cytotoxicity Data for an Isoxazole Derivative

Compound ID	Cell Line	IC50 (µM)	Assay
Isoxazole Hit 1	A549	> 50	Resazurin
Staurosporine (Control)	A549	0.02	Resazurin

Protocol 2: Resazurin Cell Viability Assay

Materials:

- A549 cells (or other relevant cancer cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Resazurin sodium salt (Sigma-Aldrich)
- DPBS (pH 7.4)
- Isoxazole hit compounds (in DMSO)
- Staurosporine (positive control for cytotoxicity)
- Opaque-walled 384-well cell culture plates
- Fluorescence plate reader (Ex: 560 nm, Em: 590 nm)

Procedure:

- Cell Plating:
 - Trypsinize and count A549 cells.
 - Seed cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Addition:

- Prepare serial dilutions of isoxazole hit compounds and staurosporine in culture medium.
- Add 10 µL of the 5X compound dilutions to the cells (final volume 50 µL). Include DMSO vehicle controls.
- Incubate for 72 hours at 37°C, 5% CO₂.
- Resazurin Addition and Incubation:
 - Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.
 - Add 10 µL of the resazurin solution to each well.
 - Incubate for 2-4 hours at 37°C, 5% CO₂.
- Data Acquisition:
 - Measure the fluorescence intensity (Ex: 560 nm, Em: 590 nm) using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence (wells with medium only).
 - Calculate percent viability relative to DMSO controls.
 - Plot the dose-response curves and determine the IC₅₀ value for each compound.

Part 4: Assays for Isoxazole GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.^{[7][18]} Isoxazole-containing molecules have been identified as potent and selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), demonstrating the utility of this scaffold in targeting GPCRs.^{[5][10]}

Case Study: Screening for mGluR2 Positive Allosteric Modulators

Objective: To identify isoxazole derivatives that act as PAMs for the mGluR2 receptor. PAMs do not activate the receptor on their own but enhance the response to an orthosteric agonist.

Assay Principle: Calcium Flux Assay

The mGluR2 receptor is typically coupled to the G α i signaling pathway, which leads to a decrease in cAMP. However, by co-expressing a promiscuous G-protein, such as G α 16, the receptor can be forced to signal through the G α q pathway upon activation.^[7] This G α q activation leads to the release of intracellular calcium (Ca $^{2+}$), which can be detected using a calcium-sensitive fluorescent dye like Fluo-8. In a PAM screening format, compounds are added first, followed by a sub-maximal concentration (e.g., EC $_{20}$) of the endogenous agonist, glutamate. A PAM will potentiate the glutamate-induced calcium signal.

Table 3: Representative Data for an Isoxazole-Based mGluR2 PAM

Compound ID	Target Receptor	Assay Type	Potency (EC $_{50}$, nM)	Efficacy (%) of Glutamate Max)	Reference
TBPCOB (20)	mGluR2	Calcium Flux (rat)	42	77%	[10]

Protocol 3: Calcium Flux HTS Assay for GPCR PAMs

Materials:

- CHO or HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein (e.g., G α 16).
- Cell culture medium.
- Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid.
- Fluo-8 NW Calcium Assay Kit (or similar).
- L-Glutamate (orthosteric agonist).

- Isoxazole compound library (10 mM in DMSO).
- Black, clear-bottom 384-well cell culture plates.
- Fluorescence kinetic plate reader (e.g., FLIPR Tetra).

Procedure:

- Cell Plating:
 - Seed the engineered cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) in 25 μ L of culture medium.
 - Incubate overnight at 37°C, 5% CO₂.
- Dye Loading:
 - Prepare the Fluo-8 dye solution according to the manufacturer's protocol in Assay Buffer.
 - Remove the culture medium from the cells.
 - Add 25 μ L of the dye solution to each well.
 - Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
- HTS Execution on a Kinetic Plate Reader:
 - Place the cell plate and a compound plate into the instrument.
 - The instrument will first add ~12.5 μ L of the isoxazole compound (or DMSO vehicle) to the cells and incubate for a defined period (e.g., 5-15 minutes).
 - The instrument will then add ~12.5 μ L of glutamate at a pre-determined EC₂₀ concentration while simultaneously reading the fluorescence kinetics.
 - The fluorescence signal is recorded over time (e.g., for 2-3 minutes) to capture the transient calcium flux.
- Data Analysis:

- The response is typically quantified as the maximum peak height or the area under the curve.
- Calculate the percent activation for each compound relative to the response of the EC₂₀ of glutamate alone (0% activation) and a maximal concentration of glutamate (100% activation).
- Hits are selected based on a predefined activity threshold (e.g., >50% potentiation).

Part 5: Data Analysis, Hit Confirmation, and Troubleshooting

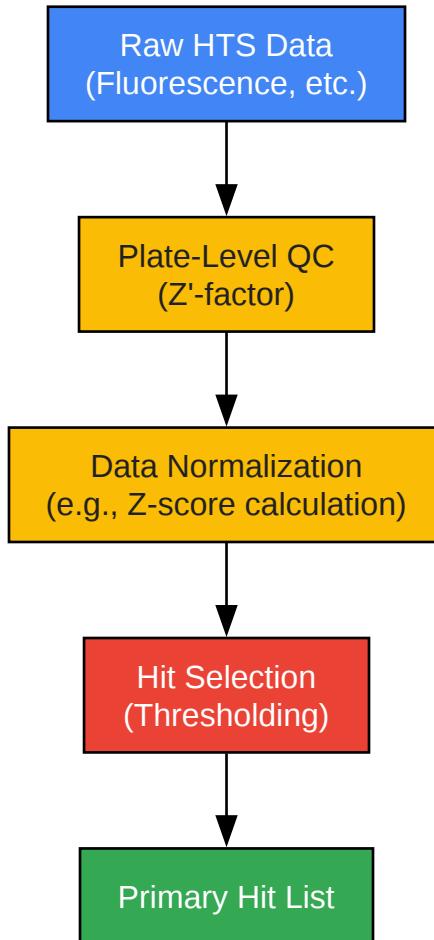
Primary Hit Identification

Following the primary screen, raw data must be normalized to account for plate-to-plate variability. A common method is to calculate a Z-score for each compound well.[12][13][19]

$$Z\text{-score} = (x - \mu) / \sigma$$

Where:

- x is the raw value of the compound well.
- μ is the mean of all sample wells on the plate.
- σ is the standard deviation of all sample wells on the plate.


A Z-score represents how many standard deviations a data point is from the mean. For an inhibition assay, a highly negative Z-score (e.g., < -3) would be considered a hit. For an activation or potentiation assay, a highly positive Z-score (e.g., > 3) would be a hit.

Data Visualization

Visualizing the entire dataset is crucial for quality control and hit identification. Scatter plots and heatmaps are commonly used.

- Scatter Plot: A plot of the raw or normalized values for each well can quickly identify outliers and show the separation between controls and the bulk of the library compounds.

- Heatmap: A plate-based heatmap can reveal systematic errors, such as edge effects or gradients caused by instrument or liquid handling issues.

[Click to download full resolution via product page](#)

Caption: HTS data analysis and hit selection workflow.

Hit Confirmation and Orthogonal Assays

Primary hits must be validated through a rigorous confirmation cascade.[11][20][21]

- Re-testing: Hits are re-tested in the primary assay, often in full dose-response curves, to confirm activity and determine potency (IC₅₀/EC₅₀).
- Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay.[20][22] This is a method that measures the same biological endpoint but uses a different technology. For example, a kinase inhibitor hit from a fluorescence-based ADP detection assay could be

confirmed using a luminescence-based ATP depletion assay or a label-free method like Surface Plasmon Resonance (SPR). This critical step helps to eliminate false positives that are artifacts of the primary assay technology.

- Structure-Activity Relationship (SAR): If analogs of the hit compound are present in the library or can be readily synthesized, initial SAR can be established.[1][23] A consistent trend in activity among structurally related compounds increases confidence that the observed activity is real and target-specific.

Common HTS Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
Low Z'-factor (<0.5)	Sub-optimal reagent concentrations; low signal-to-background; high well-to-well variability.	Re-optimize enzyme, substrate, and detection reagent concentrations. Check for reagent instability. Verify liquid handling precision.
Edge Effects in Plate Data	Uneven temperature incubation; evaporation from outer wells.	Use plates with lids; ensure proper plate sealing. Optimize incubator conditions for uniform heating.
High False Positive Rate	Compound interference (autofluorescence, quenchers); non-specific inhibition (aggregators).	Run counter-screens (e.g., assay without enzyme) to identify interfering compounds. Test hits in an orthogonal assay.
Poor Reproducibility	Reagent degradation; inconsistent liquid handling; cell culture variability.	Aliquot and store reagents properly. Perform regular maintenance and calibration of automated liquid handlers. Use consistent cell passage numbers and seeding densities.

Conclusion

The isoxazole scaffold is a versatile and valuable starting point for the discovery of novel therapeutics. The successful identification of potent and selective isoxazole derivatives from large chemical libraries is critically dependent on the design and execution of robust and relevant high-throughput screening assays. By employing the detailed protocols and strategic workflows outlined in this guide—from initial assay validation and primary screening to data analysis and hit confirmation—researchers can confidently navigate the complexities of HTS. This systematic approach, grounded in scientific rigor and an understanding of the underlying biology, will maximize the probability of discovering novel isoxazole-based lead compounds for the next generation of medicines.

References

- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
- Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor. (n.d.). PMC.
- On HTS: Hit Selection. (2024). Science and Technology of Assay Development.
- The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. (2020). MDPI.
- Troubleshooting | BioAssay Systems. (n.d.). BioAssay Systems.
- High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Hit Selection in High-Throughput Screening. (n.d.). News-Medical.Net.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor *yt*. (n.d.). PMC.
- From gene to validated and qualified hits. (n.d.). AXXAM.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
- High-Throughput Assays to Measure Intracellular Ca²⁺ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). PMC.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2014). ResearchGate.
- GPCR Functional Cell-based Assays. (n.d.). GenScript.

- Data analysis approaches in high throughput screening. (2014). SlideShare.
- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
- Data Analysis Approaches in High Throughput Screening. (2012). Semantic Scholar.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
- Assay Guidance Manual. (n.d.). NCBI Bookshelf.
- An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central.
- Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. (n.d.). SciSpace.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Extraction of structure-activity relationship information from high-throughput screening data. (n.d.). Broad Institute.
- Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. (n.d.). PubMed.
- HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf.
- Screening a protein kinase inhibitor library against Plasmodium falciparum. (n.d.). PMC.
- Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding. (n.d.). PMC.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Laying Out Pathways With Rgraphviz. (n.d.). The R Journal.
- Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). PubMed.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Preprints.org.
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
- Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. (2017). PubMed.
- mGluR2 positive allosteric modulators: an updated patent review (2013-2018). (2019). PubMed.
- Generate a Heatmap in Matplotlib Using a Scatter Dataset. (2024). GeeksforGeeks.
- What is Heatmap Data Visualization and How to Use It? (2023). KnowledgeHut.
- Heatmap: A Complete Guide. (n.d.). Atlassian.
- Heatmaps in Data Visualization: A Comprehensive Introduction. (n.d.). Inforiver.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Extraction of structure-activity relationship information from high-throughput screening data. | Broad Institute [broadinstitute.org]
- 4. Challenge | Systems Biology Graphical Notation [sbgn.github.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.jp [genscript.jp]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axxam.com [axxam.com]
- 12. assay.dev [assay.dev]
- 13. news-medical.net [news-medical.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. High-Throughput Assays to Measure Intracellular Ca²⁺ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvitysignals.com [revvitysignals.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587630#high-throughput-screening-assays-for-isoxazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com